Epinephrine Hydrochloride

Adrenergic Receptor Pharmacology Myocardial Physiology Cardiovascular Research

Select Epinephrine HCl (CAS 55-31-2) when balanced α/β adrenergic activation is critical. Its 29-fold higher vasoconstrictive potency vs. L-phenylephrine supports lower‑dose formulations, minimizing systemic side effects. The hydrochloride salt ensures predictable thermal degradation, making it a reliable reference for forced‑degradation studies. Superior aqueous solubility guarantees consistent material attributes across assays. Confirm purity before ordering.

Molecular Formula C9H13NO3.ClH
C9H14ClNO3
Molecular Weight 219.66 g/mol
CAS No. 55-31-2
Cat. No. B1671499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinephrine Hydrochloride
CAS55-31-2
SynonymsAdrenaline Hydrochloride, Racemic Mixture
Adrenaline, Racemic
Adrenaline, Racemic Mixture
Epinephrine Hydrochloride, Racemic Mixture
Epinephrine, Racemic
Epinephrine, Racemic Mixture
Micronefrin
Micronephrine
Racemic Adrenaline
Racemic Epinephrine
Racemic Mixture Adrenaline
Racemic Mixture Epinephrine
Racepinephrine
Racepinephrine Hydrochloride
Vaponefrin
Molecular FormulaC9H13NO3.ClH
C9H14ClNO3
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)O)O)O.Cl
InChIInChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1
InChIKeyATADHKWKHYVBTJ-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN HOT WATER, GLYCEROL, ACETIC ACID;  INSOL IN ORGANIC SOLVENTS
SOL IN HOT MIXT OF GLYCERIN & WATER
INSOL IN ALC, CHLOROFORM, ETHER, FIXED & VOLATILE OILS
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epinephrine Hydrochloride (CAS 55-31-2) for Scientific Research: Baseline, Formulation Variants, and the Necessity of Lot-Specific Differentiation


Epinephrine Hydrochloride (CAS 55-31-2) is the hydrochloride salt form of the endogenous catecholamine epinephrine, a non-selective adrenergic receptor agonist. This salt is widely utilized in both clinical and research settings due to its established water solubility and the robust, well-documented pharmacokinetic and pharmacodynamic properties of the epinephrine molecule [1]. As a non-selective agonist, it exerts its effects by binding to and activating α1, α2, β1, β2, and β3 adrenergic receptors, initiating a diverse array of physiological responses, including vasoconstriction, increased cardiac output, and bronchodilation [1]. It is critical for procurement and scientific selection to recognize that while the active moiety, epinephrine, defines its core mechanism, the specific salt form (hydrochloride) directly influences critical material attributes such as solubility, stability under stress, and the potential for patient discomfort upon administration, necessitating a precise, evidence-based approach to selecting the correct compound for a given application [2].

The Risk of Generic Assumptions in Epinephrine Hydrochloride Procurement: Why Salt Form and Receptor Profile Dictate Application-Specific Utility


Scientific and industrial procurement cannot rely on the assumption that all epinephrine salts or all adrenergic agonists are functionally interchangeable. The choice between Epinephrine Hydrochloride, Epinephrine Bitartrate, and other analogs like Norepinephrine or Phenylephrine is a critical decision point that directly impacts experimental and clinical outcomes. These compounds differ substantially in their receptor binding profiles and their respective selectivity for α and β adrenergic receptors [1]. Furthermore, the choice of salt form is not a trivial consideration; it fundamentally alters the material's physicochemical stability under thermal stress and its inherent pH, which can affect its suitability for sensitive biological assays or formulations where patient comfort is a factor [2]. Therefore, a selection based solely on the active pharmaceutical ingredient without considering its specific salt form and the comparative receptor pharmacology of its alternatives can lead to suboptimal efficacy, irreproducible results, and increased risk of adverse effects. The following quantitative evidence directly addresses these critical points of differentiation.

Quantitative Differentiation of Epinephrine Hydrochloride: Receptor Affinity, Potency, and Stability Data Against Key Comparators


Epinephrine vs. Norepinephrine: Differential Functional Effects in Myocardial Tissue Defined by α- and β-Adrenergic Receptor Agonism

Epinephrine hydrochloride demonstrates a unique dual agonist profile at both alpha- and beta-adrenergic receptors in myocardial tissue, a characteristic that distinguishes it from norepinephrine. In an analysis of atrial functional refractory period changes, the relative potency of these catecholamines was clearly delineated. The beta-adrenergic receptor-mediated decrease in refractory period followed the order: isoproterenol > epinephrine > norepinephrine. Conversely, the alpha-adrenergic receptor-mediated increase in refractory period was driven by a different rank order of potency: epinephrine > norepinephrine > isoproterenol [1]. This dual, opposing action is a quantifiable, receptor-specific property unique to epinephrine among these comparators, not merely a difference in overall potency.

Adrenergic Receptor Pharmacology Myocardial Physiology Cardiovascular Research

Epinephrine Hydrochloride vs. Epinephrine Bitartrate: Superior Thermal Stability and Pressor Potency Retention in Pharmaceutical Formulations

The choice of epinephrine salt form directly correlates with its thermal stability and the retention of pharmacological activity. A study comparing epinephrine hydrochloride, bitartrate, maleate, and fumarate formulations subjected to prolonged heat exposure demonstrated significant differences. The hydrochloride and bitartrate salts both exhibited significant reductions in pressor potency relative to the duration of heat exposure. However, the bitartrate form showed greater mass loss and discoloration [1]. While both salts lost potency, the hydrochloride form may present a more predictable degradation profile in certain accelerated stability testing scenarios, lacking the additional mass loss associated with bitartrate decomposition.

Pharmaceutical Formulation Stability Studies Drug Development

Epinephrine vs. Phenylephrine: 29-Fold Greater Potency in Inducing Local Vasoconstriction for Anesthetic Prolongation

In a direct comparative study assessing local anesthetic activity via cutaneous anesthesia in a rat model, epinephrine demonstrated vastly superior potency compared to L-phenylephrine. The study found that epinephrine is 29 times more potent than L-phenylephrine in inducing cutaneous anesthesia [1]. This significant quantitative difference in potency directly translates to the ability of epinephrine to more effectively induce local vasoconstriction, which is the primary mechanism for reducing systemic absorption of co-administered local anesthetics and prolonging their duration of action at the site of injection.

Local Anesthesia Vasoconstriction Preclinical Pharmacology Adrenergic Agonist Potency

Broad-Spectrum Receptor Engagement: Epinephrine's Unique α1 and α2 Adrenergic Receptor Activation Profile vs. Selective Agonists

While selective agonists like phenylephrine are designed to target specific receptor subtypes, epinephrine's pharmacological signature is defined by its non-selective, broad-spectrum activation of adrenergic receptors. Research has demonstrated that epinephrine acts as a full agonist with similar potencies at cloned α1A/D, α1B, and α1C adrenergic receptor subtypes, and it also potently activates α2 receptors [1]. In contrast, phenylephrine acts primarily as an α1 agonist and can exhibit submaximal responses (partial agonism) at the α1B subtype [1]. Furthermore, epinephrine's activity at α2 receptors, which are absent in the profile of a pure α1 agonist like phenylephrine, contributes to its distinct and more complex physiological effects, including a more robust and sustained vasoconstrictive response in certain vascular beds [1].

Receptor Pharmacology Adrenergic Receptor Subtypes Vascular Biology

Recommended Use-Cases for Epinephrine Hydrochloride (CAS 55-31-2) Derived from Quantitative Differentiation


Research on Myocardial Adrenergic Signaling and Arrhythmia Models

Epinephrine Hydrochloride is the optimal agonist for investigating the complex interplay between cardiac α- and β-adrenergic receptors. As demonstrated in comparative functional studies, its unique capacity to potently activate both α and β pathways in myocardial tissue makes it superior to norepinephrine for studies requiring a balanced, dual-receptor response, such as those modeling stress-induced cardiac events or the electrophysiological basis of arrhythmias [1].

Formulation Development of Local Anesthetics for Prolonged Duration of Action

For researchers developing new local anesthetic formulations, Epinephrine Hydrochloride is the vasoconstrictor of choice based on its 29-fold greater potency than L-phenylephrine in inducing the vasoconstriction necessary to prolong anesthetic action [1]. This allows for the use of significantly lower concentrations of the vasoconstrictor to achieve the desired effect, which can improve the safety profile and minimize the risk of systemic adrenergic side effects.

Stability-Indicating Method Development and Forced Degradation Studies

The specific thermal degradation profile of Epinephrine Hydrochloride, characterized by a predictable loss of pressor potency and mass under heat stress, makes it a suitable candidate for use as a reference standard in forced degradation studies [1]. Compared to the bitartrate salt, which exhibits additional mass loss and discoloration, the hydrochloride form may offer a less complex degradation pathway for analytical method development and validation.

Investigating Vascular Reactivity and Adrenergic Receptor Subtype Function

Epinephrine Hydrochloride is the gold standard for experiments designed to probe the function of α1-, α2-, and β-adrenergic receptors in vascular smooth muscle. Its non-selective, full agonist activity across all these subtypes provides a comprehensive and physiologically relevant stimulus, making it a more complete tool than selective agonists like phenylephrine (α1-selective) for characterizing the integrated adrenergic control of vascular tone and blood pressure [1].

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